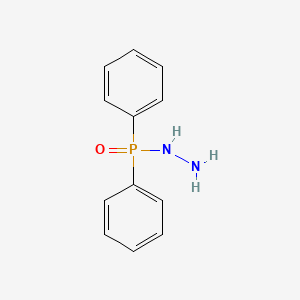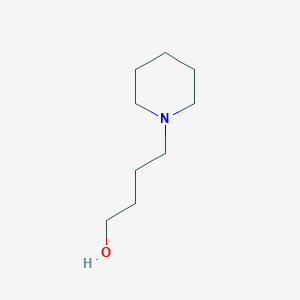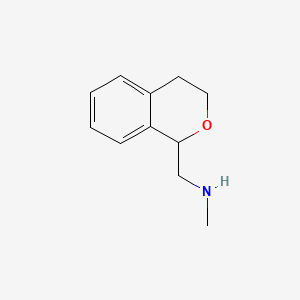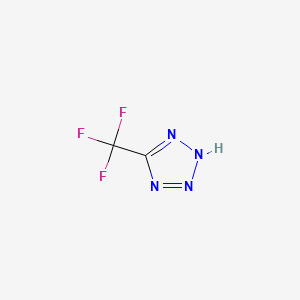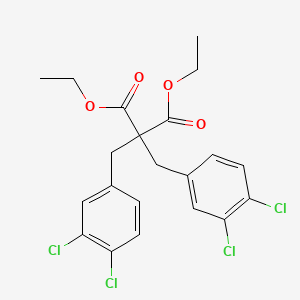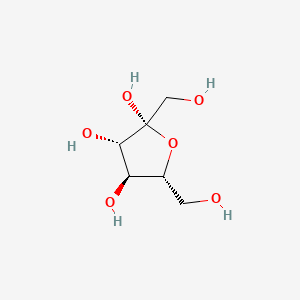
β-D-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-fructofuranose, commonly known as fructose, is a simple sugar and a monosaccharide. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion. Beta-D-fructofuranose is found naturally in many plants, where it is often bonded to glucose to form the disaccharide sucrose. It is a key component in the sweet taste of fruits and honey.
Applications De Recherche Scientifique
Beta-D-fructofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various chemicals and as a standard for chromatographic analysis.
Biology: Fructose is studied for its role in metabolism and its effects on health, particularly in relation to obesity and diabetes.
Medicine: It is used in intravenous feeding solutions and as a sweetener in medications.
Industry: Fructose is used in the food industry as a sweetener and in the production of high-fructose corn syrup.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-D-fructofuranose can be synthesized through the hydrolysis of sucrose. The hydrolysis reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid or enzyme such as invertase. The reaction conditions typically include a temperature range of 50-60°C and a pH of around 4.5-5.5.
Industrial Production Methods
Industrially, beta-D-fructofuranose is produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose using enzymes like alpha-amylase and glucoamylase. The glucose is then isomerized to fructose using glucose isomerase. This process yields high-fructose corn syrup, which contains a mixture of glucose and fructose.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-D-fructofuranose undergoes several types of chemical reactions, including:
Oxidation: Fructose can be oxidized to form various products, such as 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form sugar alcohols like sorbitol.
Substitution: Fructose can participate in substitution reactions, such as esterification with fatty acids to form fructose esters.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and bromine water. Conditions typically involve heating the solution.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst like nickel can be used for reduction.
Substitution: Esterification reactions often use fatty acids and catalysts like sulfuric acid under reflux conditions.
Major Products
Oxidation: 5-hydroxymethylfurfural (HMF)
Reduction: Sorbitol
Substitution: Fructose esters
Mécanisme D'action
Beta-D-fructofuranose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then split into glyceraldehyde and dihydroxyacetone phosphate by aldolase B. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: Another monosaccharide with a similar structure but different metabolic pathways.
Galactose: A monosaccharide that, like fructose, is part of the disaccharide lactose.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness
Beta-D-fructofuranose is unique in its high sweetness relative to glucose and its distinct metabolic pathway, which bypasses the regulatory step of glycolysis controlled by phosphofructokinase. This can lead to different metabolic outcomes, particularly in the context of high-fructose diets.
Propriétés
Numéro CAS |
53188-23-1 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3?,4?,5?,6-/m1/s1 |
Clé InChI |
RFSUNEUAIZKAJO-LTQQEKPISA-N |
SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
SMILES isomérique |
C(C1C(C([C@](O1)(CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)O)O)O)O |
melting_point |
119-122°C |
Key on ui other cas no. |
57-48-7 53188-23-1 |
Description physique |
Solid |
Solubilité |
778 mg/mL at 20 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of β-D-fructose?
A1: The molecular formula for β-D-fructose is C6H12O6, and its molecular weight is 180.16 g/mol.
Q2: How can you differentiate between α-D-fructofuranose and β-D-fructofuranose using NMR spectroscopy?
A2: NMR studies demonstrated that rat hepatic 6-phosphofructo-2-kinase exclusively produces β-D-fructose-2,6-bisphosphate from β-D-fructose-6-phosphate. A specific long-range coupling constant (4JH-3, P-2) of 1.06 Hz between P-2 and H-3, characteristic of the β-anomer, was observed. The absence of a similar coupling to the H-1a peak further confirmed the absence of the α-anomer. []
Q3: Does the molecular mobility of β-D-fructose in its amorphous solid state change with time?
A3: Yes, the molecular mobility of amorphous β-D-fructose is affected by physical aging. Studies using thermally stimulated depolarization currents (TSDC) have shown that the slower motional modes of the secondary relaxation in amorphous fructose exhibit a significant dependence on aging, indicating structural relaxation within the glass. []
Q4: How does β-D-fructose influence adenine aggregation, and what is the biological relevance?
A4: β-D-fructose exhibits a relatively weak cosolvent effect on adenine aggregation compared to other sugars like D-galactose. Molecular mechanics simulations suggest that this difference arises from the inability of β-D-fructose, with its two polar faces, to effectively engage in CH-pi stacking interactions with the aromatic structure of adenine. In contrast, β-D-galactopyranose, with its apolar surface, readily forms CH-pi stacking interactions, promoting adenine solubility. []
Q5: Can β-D-fructose form complexes with metal ions?
A5: Yes, research has demonstrated the formation of a stable complex between Zn(II) and β-D-fructose 2,6-bisphosphate. This complex activates enzymes like bis(5'-guanosyl)tetraphosphatase and dinucleoside triphosphatase, which can be subsequently inhibited by Zn(II). []
Q6: How does β-D-fructose influence ascorbate transport in biological systems?
A6: While β-D-fructose itself doesn't directly impact ascorbate transport, α-D-glucose and related analogues like 3-O-methyl-D-glucose competitively inhibit ascorbate transport in retinal capillary pericytes [] and retinal pigment epithelial cells []. This suggests a shared facilitated carrier diffusion system for ascorbate and specific sugar analogues. Notably, β-D-fructose does not show this inhibitory effect, indicating structural specificity for the transporter.
Q7: How is computational chemistry used to study β-D-fructose and its derivatives?
A8: Computational methods like density functional theory (DFT) are valuable tools in studying β-D-fructose. For example, DFT calculations were crucial in identifying the structure of radiation-induced radicals in β-D-fructose single crystals, providing insights into their hyperfine coupling tensors and molecular geometries. []
Q8: Have there been any studies exploring the structure-activity relationships (SAR) of β-D-fructose derivatives?
A9: Yes, research exploring nitrogen-in-the-ring analogs of β-D-fructose, specifically 2,5-dideoxy-2,5-imino-D-mannitol (a mimic of this compound), revealed its potent inhibitory activity against mammalian β-galactosidases. This finding highlights the impact of structural modifications on the biological activity of sugar derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


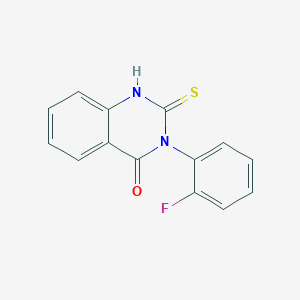
![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)
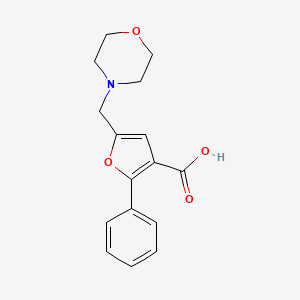
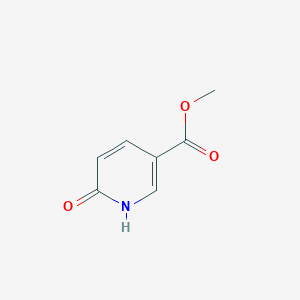
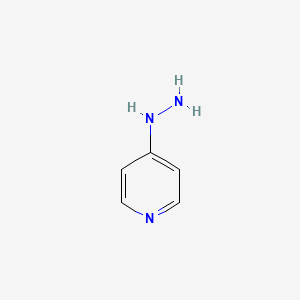
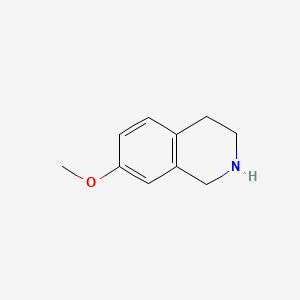
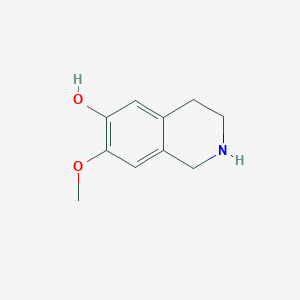
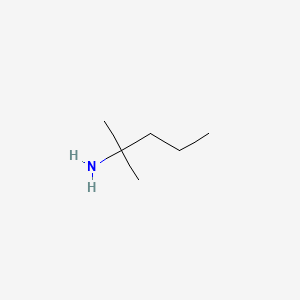
![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)
